molecular formula C21H26N2O3S2 B5125691 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide

货号 B5125691
分子量: 418.6 g/mol
InChI 键: QHJBLYGAOKWSSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications. ESI-09 has been shown to inhibit the activity of a specific type of ion channel, called the TMEM16A channel, which is involved in a variety of physiological processes.

作用机制

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide inhibits the activity of the TMEM16A channel by binding to a specific site on the channel protein. The TMEM16A channel is involved in the regulation of ion and water transport across cell membranes, and its activity is important for a variety of physiological processes. By inhibiting the activity of this channel, this compound can affect these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cystic fibrosis, this compound has been shown to reduce mucus production and improve lung function. In asthma, this compound has been shown to reduce airway smooth muscle contraction and improve lung function. In hypertension, this compound has been shown to reduce blood pressure by relaxing blood vessels. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.

实验室实验的优点和局限性

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has several advantages for lab experiments, including its high potency and specificity for the TMEM16A channel. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

未来方向

There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide, including its potential therapeutic applications in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity. Finally, the development of more potent and selective inhibitors of the TMEM16A channel could potentially lead to the development of more effective therapies for a variety of diseases.

合成方法

The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine to form N-(4-nitrophenyl)cyclohexylamine. This intermediate is then reacted with ethyl mercaptan to form N-(4-nitrophenyl)-2-(ethylthio)cyclohexylamine. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of this compound.

科学研究应用

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, asthma, hypertension, and cancer. In cystic fibrosis, this compound has been shown to inhibit the activity of the TMEM16A channel, which is involved in the production of mucus in the lungs. By inhibiting this channel, this compound could potentially reduce mucus production and improve lung function in cystic fibrosis patients. In asthma, this compound has been shown to inhibit airway smooth muscle contraction, which could potentially reduce the symptoms of asthma. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the activity of the TMEM16A channel in blood vessels. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of the TMEM16A channel.

属性

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-2-27-20-11-7-6-10-19(20)21(24)22-16-12-14-18(15-13-16)28(25,26)23-17-8-4-3-5-9-17/h6-7,10-15,17,23H,2-5,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJBLYGAOKWSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。